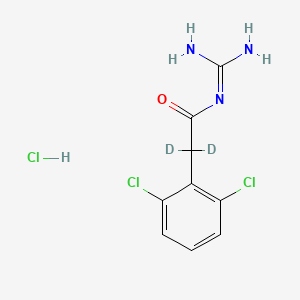![molecular formula C30H29N3O7 B12301721 methyl 1-(2,5-dimethoxyphenyl)-2-{[2-(methoxycarbonyl)phenyl]carbamoyl}-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate](/img/structure/B12301721.png)
methyl 1-(2,5-dimethoxyphenyl)-2-{[2-(methoxycarbonyl)phenyl]carbamoyl}-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (3S)-1-(2,5-dimethoxyphenyl)-2-{[2-(methoxycarbonyl)phenyl]carbamoyl}-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylate is a complex organic compound that belongs to the class of pyridoindoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring multiple functional groups, makes it an interesting subject for chemical research and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (3S)-1-(2,5-dimethoxyphenyl)-2-{[2-(methoxycarbonyl)phenyl]carbamoyl}-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the pyridoindole core, followed by the introduction of the dimethoxyphenyl and methoxycarbonylphenyl groups through various coupling reactions. Common reagents used in these steps include palladium catalysts, base reagents like sodium hydride, and solvents such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
Methyl (3S)-1-(2,5-dimethoxyphenyl)-2-{[2-(methoxycarbonyl)phenyl]carbamoyl}-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the carbamate group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. This can lead to the discovery of new biochemical pathways and mechanisms.
Medicine
In medicinal chemistry, the compound’s potential therapeutic effects can be explored. Its structure suggests possible applications in the treatment of diseases such as cancer, neurological disorders, and infectious diseases.
Industry
In the industrial sector, the compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of Methyl (3S)-1-(2,5-dimethoxyphenyl)-2-{[2-(methoxycarbonyl)phenyl]carbamoyl}-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.
類似化合物との比較
Similar Compounds
- Methyl (3S)-1-(2,5-dimethoxyphenyl)-2-{[2-(methoxycarbonyl)phenyl]carbamoyl}-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylate
- Methyl (3S)-1-(2,5-dimethoxyphenyl)-2-{[2-(methoxycarbonyl)phenyl]carbamoyl}-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylate
Uniqueness
The uniqueness of Methyl (3S)-1-(2,5-dimethoxyphenyl)-2-{[2-(methoxycarbonyl)phenyl]carbamoyl}-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylate lies in its specific arrangement of functional groups and the resulting chemical properties. This makes it distinct from other similar compounds and potentially more effective in certain applications.
特性
分子式 |
C30H29N3O7 |
|---|---|
分子量 |
543.6 g/mol |
IUPAC名 |
methyl 1-(2,5-dimethoxyphenyl)-2-[(2-methoxycarbonylphenyl)carbamoyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate |
InChI |
InChI=1S/C30H29N3O7/c1-37-17-13-14-25(38-2)21(15-17)27-26-20(18-9-5-7-11-22(18)31-26)16-24(29(35)40-4)33(27)30(36)32-23-12-8-6-10-19(23)28(34)39-3/h5-15,24,27,31H,16H2,1-4H3,(H,32,36) |
InChIキー |
IYARIAGSNDUMRV-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)OC)C2C3=C(CC(N2C(=O)NC4=CC=CC=C4C(=O)OC)C(=O)OC)C5=CC=CC=C5N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,4,6-Triiodo-N-methyl-3,5-bis[(2,3,4,5,6-pentahydroxyhexanoyl)amino]benzamide](/img/structure/B12301650.png)
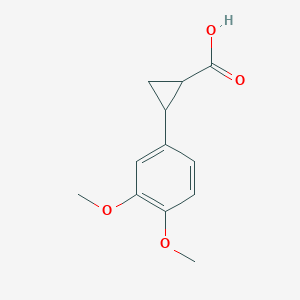
![ethyl 2-[4-[(E)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy]acetate](/img/structure/B12301671.png)
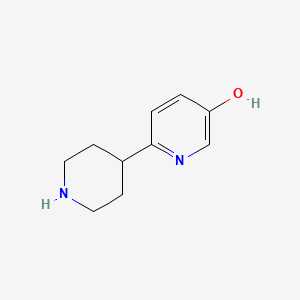
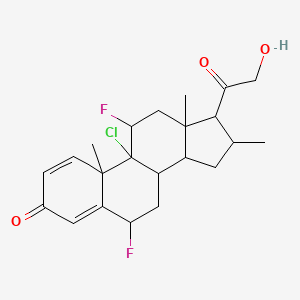
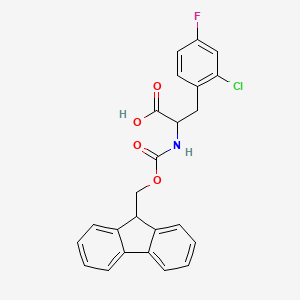
![10,10-dioxo-2-[4-(N-phenylanilino)phenyl]thioxanthen-9-one](/img/structure/B12301700.png)
![Methyl hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylate](/img/structure/B12301701.png)
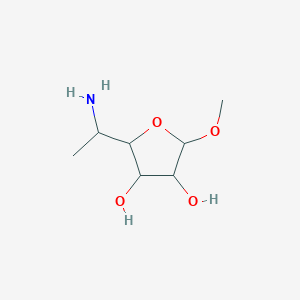
![(2S)-4-(Methylsulfanyl)-2-[(3-oxo-1,2,3,4-tetrahydroquinoxaline-1-carbonyl)amino]butanoic acid](/img/structure/B12301713.png)

![(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-phenyl-3-propanoyloxypropanoate](/img/structure/B12301722.png)
